molecular formula C11H14N2O2 B12878379 1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione

1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B12878379
M. Wt: 206.24 g/mol
InChI Key: HCBDPUNPKWPOHK-UHFFFAOYSA-N
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Description

1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with ethylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-acetylpyrrole: Shares the pyrrole ring but lacks the pyrrolidine ring.

    Pyrrolidine-2,5-dione: Lacks the ethyl and methyl substituents.

    Pyrrolizines: Similar nitrogen-containing heterocycles with different ring structures.

Uniqueness

1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-ethyl-3-(1-methylpyrrol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H14N2O2/c1-3-13-10(14)7-8(11(13)15)9-5-4-6-12(9)2/h4-6,8H,3,7H2,1-2H3

InChI Key

HCBDPUNPKWPOHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)C2=CC=CN2C

Origin of Product

United States

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